molecular formula C23H22N6OS B14974100 3-(9-(3,4-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)-N-(thiophen-2-ylmethyl)propanamide

3-(9-(3,4-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)-N-(thiophen-2-ylmethyl)propanamide

Cat. No.: B14974100
M. Wt: 430.5 g/mol
InChI Key: WOGSGIWXYLYUJE-UHFFFAOYSA-N
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Description

3-(9-(3,4-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)-N-(thiophen-2-ylmethyl)propanamide is a complex organic compound that belongs to the class of pyrazolo-triazolo-pyrazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(9-(3,4-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)-N-(thiophen-2-ylmethyl)propanamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine core, followed by the introduction of the 3,4-dimethylphenyl and thiophen-2-ylmethyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

3-(9-(3,4-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)-N-(thiophen-2-ylmethyl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups.

Scientific Research Applications

3-(9-(3,4-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)-N-(thiophen-2-ylmethyl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(9-(3,4-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)-N-(thiophen-2-ylmethyl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and signaling pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(9-(3,4-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)-N-(thiophen-2-ylmethyl)propanamide stands out due to its unique combination of functional groups and its potential for diverse biological activities. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H22N6OS

Molecular Weight

430.5 g/mol

IUPAC Name

3-[11-(3,4-dimethylphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]-N-(thiophen-2-ylmethyl)propanamide

InChI

InChI=1S/C23H22N6OS/c1-15-5-6-17(12-16(15)2)19-13-20-23-26-25-21(28(23)9-10-29(20)27-19)7-8-22(30)24-14-18-4-3-11-31-18/h3-6,9-13H,7-8,14H2,1-2H3,(H,24,30)

InChI Key

WOGSGIWXYLYUJE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN3C=CN4C(=NN=C4C3=C2)CCC(=O)NCC5=CC=CS5)C

Origin of Product

United States

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